(R)-(-)-O-Formylmandeloyl chloride

描述

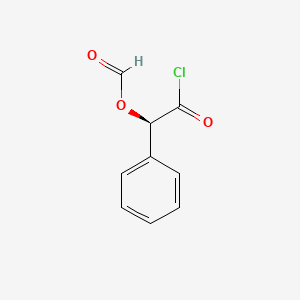

Structure

3D Structure

属性

IUPAC Name |

[(1R)-2-chloro-2-oxo-1-phenylethyl] formate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO3/c10-9(12)8(13-6-11)7-4-2-1-3-5-7/h1-6,8H/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNLABNPTWSKGDX-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)Cl)OC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](C(=O)Cl)OC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601014410 | |

| Record name | (R)-alpha-(Formyloxy)benzeneacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601014410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29169-64-0 | |

| Record name | O-Formyl-D-mandeloyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29169-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-alpha-(Formyloxy)benzeneacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601014410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-α-(formyloxy)benzeneacetyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.966 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (R)-(-)-O-Formylmandeloyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(-)-O-Formylmandeloyl chloride is a chiral acyl chloride of significant interest in synthetic organic chemistry, primarily utilized as a chiral resolving agent. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and its application in the resolution of racemates. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug development and stereoselective synthesis.

Introduction

Chiral separation is a critical process in the pharmaceutical industry, as the enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles. This compound serves as a crucial tool in this field, enabling the separation of racemic mixtures of alcohols and amines through the formation of diastereomeric esters and amides, respectively. These diastereomers, possessing distinct physical properties, can then be separated by conventional techniques such as crystallization or chromatography. Subsequent cleavage of the chiral auxiliary yields the enantiomerically enriched target molecules. This guide details the fundamental properties and practical applications of this versatile reagent.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid under standard conditions. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| CAS Number | 29169-64-0 | [1][2] |

| Molecular Formula | C₉H₇ClO₃ | [1] |

| Molecular Weight | 198.60 g/mol | [2] |

| Appearance | Colorless to light yellow clear liquid | [3] |

| Boiling Point | 221 °C (lit.) | [2] |

| Density | 1.275 g/mL at 25 °C (lit.) | [2] |

| Refractive Index (n20/D) | 1.523 (lit.) | [2] |

| Optical Activity ([α]23/D) | -228° (neat) | [2] |

| Flash Point | 113 °C (closed cup) | [2] |

| Storage Temperature | 2-8°C | [2] |

| Solubility | Reacts with water and alcohols. Soluble in common organic solvents like dichloromethane, toluene, and diethyl ether. |

Synthesis of this compound

The synthesis of this compound typically starts from the commercially available and enantiopure (R)-mandelic acid. Two primary methods are documented in the patent literature: a two-step process involving the formation of (R)-O-formylmandelic acid followed by chlorination, and a more direct one-pot synthesis.

Two-Step Synthesis via (R)-O-Formylmandelic Acid

This method involves the formylation of (R)-mandelic acid followed by the conversion of the resulting carboxylic acid to the acyl chloride.

Experimental Protocol:

Step 1: Synthesis of (R)-(-)-O-Formylmandelic Acid [4]

-

To a reactor charged with (R)-mandelic acid, add an excess of anhydrous formic acid (molar ratio of 1:3 to 1:5).

-

Stir the mixture and heat to reflux for 5 to 7 hours to facilitate the formylation reaction.

-

After the reaction is complete, remove the excess formic acid by distillation under normal pressure.

-

The residue, a colorless thick substance, is (R)-(-)-O-formylmandelic acid, which can be used in the next step without further purification.

Step 2: Synthesis of this compound [4]

-

Dissolve the crude (R)-(-)-O-formylmandelic acid in dichloroethane (1 g of acid per 2-3 mL of solvent).

-

To this solution, add bis(trichloromethyl) carbonate (triphosgene) with a molar ratio of 1:1.05 to 1:1.07 relative to the formylmandelic acid.

-

Add a catalytic amount of Merrifield resin loaded with 1-N-piperidyl-4-formaldehyde (0.5% to 1.0% of the weight of the formylmandelic acid).

-

Slowly heat the mixture to 40-60 °C and maintain this temperature for 3-5 hours.

-

Upon completion of the reaction, filter off the catalyst.

-

Remove the solvent by distillation at atmospheric pressure.

-

Purify the crude product by short-path molecular distillation under high vacuum (0.001 to 1.0 mbar) at an oil bath temperature of 140-160 °C to yield the pure this compound as a colorless, transparent liquid.

Diagram 1: Two-Step Synthesis Workflow

Caption: Workflow for the two-step synthesis of this compound.

One-Pot Synthesis

A more direct approach involves the simultaneous formylation and chlorination of (R)-mandelic acid in a one-pot reaction.

Experimental Protocol:

-

In a reaction flask, add (R)-mandelic acid and anhydrous formic acid.

-

Cool the mixture using a water bath and begin stirring.

-

Slowly add thionyl chloride dropwise while maintaining the temperature between 15-21 °C. The molar ratio of (R)-mandelic acid:anhydrous formic acid:thionyl chloride is typically 1:1.5-5:2.5-10.

-

After the addition is complete, remove the excess thionyl chloride by distillation at normal pressure.

-

Purify the product by vacuum distillation to obtain the final product.

Diagram 2: One-Pot Synthesis Workflow

Caption: Workflow for the one-pot synthesis of this compound.

Application in Chiral Resolution

This compound is primarily used as a chiral derivatizing agent for the resolution of racemic alcohols and amines. The acyl chloride reacts with the nucleophilic alcohol or amine to form a mixture of diastereomeric esters or amides, respectively. These diastereomers can then be separated and the chiral auxiliary removed to yield the pure enantiomers.

General Principle of Chiral Resolution

The fundamental principle relies on the conversion of a mixture of enantiomers, which have identical physical properties, into a mixture of diastereomers, which have different physical properties.

Diagram 3: Principle of Chiral Resolution

Caption: Logical workflow for the chiral resolution of a racemic analyte.

Proposed Experimental Protocol for Chiral Resolution of a Racemic Alcohol

While specific detailed protocols for the use of this compound are not widely published, a general procedure can be proposed based on the known reactivity of acyl chlorides and the principles of chiral resolution.

-

Esterification: In a dry, inert atmosphere, dissolve the racemic alcohol and a non-nucleophilic base (e.g., pyridine or triethylamine, 1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or diethyl ether). Cool the solution to 0 °C. Slowly add a solution of this compound (1.0 equivalent) in the same solvent. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and wash it with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mixture of diastereomeric esters.

-

Separation: Separate the diastereomers by fractional crystallization from a suitable solvent system or by column chromatography on silica gel.

-

Cleavage: Hydrolyze the separated diastereomeric esters (e.g., using aqueous lithium hydroxide in THF/methanol) to yield the enantiomerically pure alcohol and (R)-O-formylmandelic acid. The chiral auxiliary can potentially be recovered and recycled.

Spectroscopic Analysis

-

¹H NMR: Aromatic protons in the range of 7.3-7.6 ppm, a singlet for the benzylic proton around 6.0 ppm, and a singlet for the formyl proton around 8.0-8.5 ppm.

-

¹³C NMR: A signal for the acyl chloride carbonyl carbon around 165-170 ppm, a signal for the formyl carbonyl carbon around 160 ppm, aromatic carbons in the range of 125-135 ppm, and a signal for the benzylic carbon around 75 ppm.

-

IR Spectroscopy: A strong absorption band for the acyl chloride carbonyl group around 1780-1815 cm⁻¹, and another strong absorption for the ester carbonyl group around 1720-1740 cm⁻¹.

For the diastereomeric esters or amides formed, the signals of the protons and carbons near the newly formed stereocenter in the analyte part of the molecule are expected to be split into two distinct sets in the NMR spectra, allowing for the determination of the diastereomeric and, consequently, the enantiomeric excess.

Safety Information

This compound is a corrosive substance that can cause severe skin burns and eye damage. It is also moisture-sensitive and will react with water to produce corrosive hydrogen chloride gas. Therefore, it should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. All glassware and reagents must be dry before use.

Conclusion

This compound is a valuable chiral resolving agent with well-defined physical properties. Its synthesis from (R)-mandelic acid can be achieved through established methods. While detailed, peer-reviewed protocols for its application in chiral resolution and comprehensive spectroscopic data are not widely available, its chemical nature as an acyl chloride allows for the rational design of experimental procedures for the separation of racemic alcohols and amines. This technical guide provides a solid foundation for researchers and professionals to understand and utilize this important chemical tool in stereoselective synthesis and drug development. Further research into its applications and the publication of detailed analytical data would be beneficial to the scientific community.

References

(R)-(-)-O-Formylmandeloyl Chloride: A Technical Guide for Researchers

CAS Number: 29169-64-0

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(R)-(-)-O-Formylmandeloyl chloride, a chiral derivatizing agent and key synthetic intermediate, plays a significant role in stereochemistry and the pharmaceutical industry. This technical guide provides a comprehensive overview of its chemical properties, synthesis, applications, and experimental protocols, designed to support researchers in its effective utilization.

Core Chemical and Physical Properties

This compound is a colorless to light yellow clear liquid.[1] Its physicochemical properties are summarized in the table below, providing essential data for experimental design and safety considerations.

| Property | Value | Reference |

| Molecular Formula | C₉H₇ClO₃ | [2][3] |

| Molecular Weight | 198.60 g/mol | [2][4] |

| Boiling Point | 221 °C (lit.) | [1] |

| Density | 1.290 g/mL at 20 °C (lit.) | [1] |

| Refractive Index (n20/D) | 1.523 (lit.) | [1] |

| Optical Activity ([α]23/D) | -228° (neat) | [1] |

| Flash Point | >230 °F (>110 °C) | [1] |

| Storage Temperature | 2-8°C | [1] |

| EINECS Number | 249-478-4 | [3] |

Spectroscopic Data

| Spectroscopy | Expected Characteristics |

| ¹H NMR | Signals corresponding to the aromatic protons of the phenyl group, the methine proton (CH), and the formyl proton (CHO). |

| ¹³C NMR | Resonances for the carbonyl carbon of the acid chloride, the formyl carbonyl carbon, the methine carbon, and the aromatic carbons. |

| Infrared (IR) | Strong absorption bands characteristic of the C=O stretch of the acid chloride and the formyl group, as well as C-O and C-Cl stretching frequencies. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns. |

Synthesis of this compound

A common synthetic route to this compound involves a two-step process starting from (R)-mandelic acid. The following workflow diagram and experimental protocol are based on established synthetic methods.

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis

This protocol is adapted from a patented synthesis method.[5]

Step 1: Synthesis of (R)-O-Formylmandelic Acid

-

In a suitable reactor, add (R)-mandelic acid and an excess of anhydrous formic acid (molar ratio of 1:3 to 1:5).

-

Stir the mixture and heat to reflux.

-

Maintain the reflux for 5 to 7 hours to complete the formylation reaction.

-

After the reaction is complete, distill off the excess formic acid under normal pressure.

-

The resulting residue is (R)-O-formylmandelic acid, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve the (R)-O-formylmandelic acid from Step 1 in a suitable inert solvent (e.g., dichloromethane or toluene).

-

Slowly add a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to the solution while stirring. A slight excess of the chlorinating agent is typically used.

-

The reaction is often carried out at room temperature or with gentle heating. The progress of the reaction can be monitored by the cessation of gas evolution (HCl or a mixture of HCl, CO, and CO₂).

-

After the reaction is complete, the solvent and any excess chlorinating agent are removed under reduced pressure.

-

The crude this compound can be purified by vacuum distillation to yield the final product.

Applications in Drug Development and Chiral Resolution

This compound is a valuable reagent in the pharmaceutical industry, primarily for two purposes: as a key intermediate in the synthesis of semi-synthetic antibiotics and as a chiral derivatizing agent for the resolution of racemic mixtures.

Intermediate in Antibiotic Synthesis

This compound is an important intermediate in the synthesis of second-generation cephalosporin antibiotics, such as cefamandole and cefonicid.[5][6] In these syntheses, the acyl chloride reacts with the amino group of the 7-aminocephalosporanic acid (7-ACA) nucleus or a related intermediate to introduce the (R)-O-formylmandeloyl side chain, which is crucial for the antibiotic's spectrum of activity.

Caption: Role in the synthesis of cephalosporin antibiotics.

Chiral Derivatizing Agent

As a chiral acylating agent, this compound is used for the resolution of racemic alcohols and amines. The principle of this application is the conversion of a pair of enantiomers into a pair of diastereomers, which have different physical properties and can therefore be separated by techniques such as crystallization or chromatography.

Caption: General workflow for chiral resolution.

Experimental Protocol: Chiral Resolution of a Racemic Amine (General Procedure)

The following is a general protocol for the derivatization and separation of a racemic primary or secondary amine using this compound. Optimization of reaction conditions, solvent systems, and separation techniques will be required for specific analytes.

-

Derivatization:

-

Dissolve the racemic amine (1.0 equivalent) in an anhydrous, aprotic solvent (e.g., dichloromethane, THF) containing a non-nucleophilic base (e.g., triethylamine, 1.1 equivalents) to act as an acid scavenger.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.05 equivalents) in the same solvent to the cooled amine solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitor by TLC or LC-MS).

-

-

Work-up:

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and wash it successively with dilute HCl, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude diastereomeric amide mixture.

-

-

Separation:

-

Fractional Crystallization: Attempt to crystallize the diastereomeric mixture from various solvent systems. The difference in solubility between the two diastereomers may allow for the selective crystallization of one, which can then be isolated by filtration.

-

Chromatography: If crystallization is not effective, the diastereomers can be separated by column chromatography on silica gel using an appropriate eluent system. The separation can be monitored by TLC.

-

-

Hydrolysis (Cleavage of the Chiral Auxiliary):

-

The separated diastereomeric amides can be hydrolyzed back to the corresponding enantiomerically pure amines and (R)-O-formylmandelic acid under acidic or basic conditions. The specific conditions for hydrolysis will depend on the stability of the amine.

-

Safety Information

This compound is a corrosive compound.[2] It reacts with water and moisture, releasing corrosive hydrogen chloride gas. All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.

Hazard Statements:

-

H314: Causes severe skin burns and eye damage.[7]

Precautionary Statements:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

-

P310: Immediately call a POISON CENTER or doctor/physician.[7]

This technical guide provides a foundation for the safe and effective use of this compound in a research setting. As with any chemical reagent, it is imperative to consult the safety data sheet (SDS) and relevant literature before use.

References

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. d-nb.info [d-nb.info]

- 4. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 5. hmdb.ca [hmdb.ca]

- 6. Crystallographic and spectroscopic characterization of (R)-O-acetylmandelic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: (R)-(-)-O-Formylmandeloyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of (R)-(-)-O-Formylmandeloyl chloride. This key chiral resolving agent is of significant interest in the pharmaceutical and fine chemical industries for the separation of enantiomers.

Molecular Structure and Chemical Identity

This compound is a chiral acyl chloride featuring a formyloxy group attached to the alpha-carbon of a phenylacetyl chloride backbone. The "(R)-(-)" designation indicates the stereochemistry at the chiral center and its levorotatory optical activity.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Citation |

| CAS Number | 29169-64-0 | [1][2] |

| Molecular Formula | C₉H₇ClO₃ | [1][2] |

| Molecular Weight | 198.60 g/mol | [1] |

| IUPAC Name | (2R)-2-(formyloxy)-2-phenylacetyl chloride | [1] |

| SMILES String | O=CO--INVALID-LINK--C(=O)Cl | [1] |

| Synonyms | (-)-O-Formyl-D-mandeloyl chloride, (R)-(-)-α-(Formyloxy)phenylacetyl chloride, (R)-alpha-(Chlorocarbonyl)benzyl formate | [3][4] |

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is presented below. Due to the limited availability of public spectroscopic data for this specific compound, representative spectra of analogous structures are discussed to provide insight into its expected spectral characteristics.

Table 2: Physicochemical Properties of this compound

| Property | Value | Citation |

| Appearance | Colorless to light yellow liquid | [5] |

| Boiling Point | 221 °C (lit.) | [2][5] |

| Density | 1.290 g/mL at 20 °C (lit.) | [2] |

| Refractive Index (n20/D) | 1.523 (lit.) | [2] |

| Optical Activity ([α]23/D) | -228°, neat | [1] |

| Storage Temperature | 2-8°C | [1][5] |

Spectroscopic Data (Representative)

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the formyl proton (CHO) at approximately 8.0-8.5 ppm. The methine proton (CH) adjacent to the phenyl group and formyloxy group would likely appear as a singlet around 6.0-6.5 ppm. The aromatic protons of the phenyl group would be observed as a multiplet in the range of 7.2-7.6 ppm.

-

¹³C NMR: The carbon NMR spectrum would feature a carbonyl carbon of the acyl chloride around 165-170 ppm and the formyl carbonyl carbon around 160 ppm. The methine carbon would be expected in the 70-80 ppm region. The aromatic carbons would appear in the typical 125-135 ppm range.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by two strong carbonyl stretching bands. The acyl chloride C=O stretch is expected around 1780-1815 cm⁻¹, and the formyl ester C=O stretch would appear around 1720-1740 cm⁻¹. A C-O stretching band for the ester would also be present around 1150-1250 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak (M+) at m/z 198 (for ³⁵Cl) and 200 (for ³⁷Cl) in a roughly 3:1 ratio. Common fragmentation patterns would include the loss of COCl (m/z 63) and the formyloxy group (m/z 45).

Synthesis of this compound

A common method for the synthesis of this compound involves a two-step process starting from (R)-mandelic acid.[6]

Experimental Protocol: Synthesis

Step 1: Formylation of (R)-Mandelic Acid

-

To a suitable reaction vessel, add (R)-mandelic acid and an excess of anhydrous formic acid (molar ratio of 1:3 to 1:5).[6]

-

Stir the mixture and heat to reflux. Maintain the reflux for 5-7 hours to facilitate the formylation reaction.[6]

-

After the reaction is complete, remove the excess formic acid by distillation under normal pressure.

-

The resulting residue is (R)-O-formylmandelic acid, which can be used in the next step without further purification.[6]

Step 2: Chlorination of (R)-O-Formylmandelic Acid

-

Dissolve the (R)-O-formylmandelic acid obtained in the previous step in a suitable solvent such as dichloromethane.

-

Slowly add a chlorinating agent, such as oxalyl chloride or thionyl chloride, to the solution at a controlled temperature (typically 0 °C to room temperature). A catalytic amount of dimethylformamide (DMF) can be added if oxalyl chloride is used.

-

Stir the reaction mixture until the conversion to the acyl chloride is complete (monitor by TLC or IR spectroscopy).

-

Remove the solvent and any volatile byproducts under reduced pressure to yield crude this compound.

-

Purify the product by vacuum distillation.

Application in Chiral Resolution

This compound is primarily used as a chiral resolving agent for the separation of racemic mixtures of alcohols and amines.[2] The principle of this resolution is the formation of diastereomers that possess different physical properties, such as solubility, allowing for their separation by crystallization or chromatography.[7]

General Mechanism of Chiral Resolution

The acyl chloride group of this compound reacts with the nucleophilic group (e.g., hydroxyl or amino group) of a racemic compound. This reaction forms a pair of diastereomers with different stereochemical configurations. Due to these structural differences, the diastereomers exhibit distinct physical properties, enabling their separation.[7]

Experimental Protocol: Chiral Resolution of a Racemic Amine

This protocol provides a general procedure for the resolution of a racemic primary or secondary amine. Optimization of solvent, temperature, and stoichiometry may be required for specific substrates.

-

Diastereomeric Salt Formation:

-

Dissolve the racemic amine in a suitable solvent (e.g., ethyl acetate, acetonitrile, or a mixture of solvents).

-

In a separate flask, dissolve 0.5 to 1.0 equivalents of this compound in the same solvent. The use of a sub-stoichiometric amount of the resolving agent can sometimes improve the diastereomeric excess of the crystallized product.[8]

-

Slowly add the solution of the resolving agent to the amine solution with stirring. An inert base (e.g., triethylamine) may be added to neutralize the HCl generated.

-

The formation of the diastereomeric amides will occur.

-

-

Fractional Crystallization:

-

Allow the reaction mixture to stir at room temperature or gently heat to ensure complete reaction.

-

Cool the mixture slowly to induce crystallization of the less soluble diastereomer. Further cooling in an ice bath or refrigerator may be necessary.

-

Collect the precipitated diastereomer by filtration and wash it with a small amount of cold solvent.

-

-

Isolation of the Enantiomer:

-

Hydrolyze the isolated diastereomer by treating it with an aqueous acid or base to cleave the amide bond.

-

Extract the liberated enantiomerically enriched amine into an organic solvent.

-

Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.

-

-

Analysis:

-

Determine the enantiomeric excess (ee) of the resolved amine using a suitable analytical technique, such as chiral HPLC or NMR spectroscopy with a chiral shift reagent.

-

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that requires careful handling.

Table 3: Hazard and Safety Information for this compound

| Hazard | GHS Pictogram | Signal Word | Hazard Statement | Precautionary Statements | Citation |

| Corrosion | GHS05 | Danger | H314: Causes severe skin burns and eye damage. | P280, P303+P361+P353, P305+P351+P338, P310 | [1] |

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9] Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place (2-8°C).[1][5] Protect from moisture, as it can hydrolyze.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

This technical guide provides a foundational understanding of this compound for its effective and safe use in research and development. For specific applications, further optimization of the described protocols is recommended.

References

- 1. This compound 97 29169-64-0 [sigmaaldrich.com]

- 2. This compound CAS#: 29169-64-0 [chemicalbook.com]

- 3. This compound| CAS:#29169-64-0 -Letopharm Limited [letopharm.com]

- 4. (R)-(−)-O-Formylmandeloyl chloride (97%) - Amerigo Scientific [amerigoscientific.com]

- 5. echemi.com [echemi.com]

- 6. CN101704746A - Method for synthesizing levo formyl mandelic acid chloride - Google Patents [patents.google.com]

- 7. Chiral resolution - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. sigmaaldrich.cn [sigmaaldrich.cn]

An In-Depth Technical Guide to the Synthesis and Preparation of (R)-(-)-O-Formylmandeloyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(-)-O-Formylmandeloyl chloride is a crucial chiral derivatizing agent employed in the stereochemical analysis of various chiral molecules, particularly alcohols and amines. Its ability to form diastereomeric derivatives allows for the determination of enantiomeric excess and absolute configuration using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). This technical guide provides a comprehensive overview of the synthesis and preparation of this compound, detailing two effective synthetic methodologies, experimental protocols, and relevant quantitative data.

Introduction

Chirality is a fundamental property in pharmaceutical and agrochemical research, as the enantiomers of a chiral molecule often exhibit different physiological activities. Consequently, the ability to accurately determine the enantiomeric purity of chiral compounds is of paramount importance. Chiral derivatizing agents (CDAs) are instrumental in this context. They react with a mixture of enantiomers to form diastereomers, which, unlike enantiomers, have distinct physical properties and can be differentiated by common analytical techniques.

This compound, also known as (-)-O-Formyl-D-mandeloyl chloride or (R)-(-)-α-(Formyloxy)phenylacetyl chloride, is an effective CDA for the analysis of chiral alcohols and amines. This guide presents two detailed synthetic routes for its preparation starting from the readily available chiral precursor, D-mandelic acid.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| CAS Number | 29169-64-0 |

| Molecular Formula | C₉H₇ClO₃ |

| Molecular Weight | 198.60 g/mol |

| Appearance | Colorless to light yellow liquid |

| Density | 1.275 g/mL at 25 °C |

| Boiling Point | 221 °C (lit.) |

| Refractive Index | n20/D 1.523 (lit.) |

| Optical Activity | [α]23/D −228°, neat |

Synthetic Methodologies

Two primary methods for the synthesis of this compound are detailed below, both starting from D-mandelic acid.

Method 1: Two-Step Synthesis via Formylation and Subsequent Chlorination with Bis(trichloromethyl) Carbonate

This method involves the initial formylation of D-mandelic acid followed by chlorination of the resulting (R)-(-)-O-Formylmandelic acid.[1]

3.1.1. Experimental Protocol

Step 1: Synthesis of (R)-(-)-O-Formylmandelic Acid

-

To a suitable reactor equipped with a stirrer and a reflux condenser, add D-mandelic acid and an excess of anhydrous formic acid (molar ratio of D-mandelic acid to anhydrous formic acid is 1:3 to 1:5).

-

Stir the mixture and heat to reflux.

-

Maintain the reflux for 5 to 7 hours to facilitate the formylation reaction.

-

After the reaction is complete, distill off the excess formic acid under normal pressure.

-

The resulting residue is a colorless, viscous substance, (R)-(-)-O-Formylmandelic acid, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve the (R)-(-)-O-Formylmandelic acid obtained in the previous step in dichloroethane (1 g of acid per 2-3 mL of solvent).

-

To this solution, add bis(trichloromethyl) carbonate (triphosgene) with a molar ratio of (R)-(-)-O-Formylmandelic acid to bis(trichloromethyl) carbonate of 1:1.05 to 1:1.07.

-

Add a catalytic amount of Merrifield resin loaded with 1-N-piperidyl-4-formaldehyde (0.5% to 1.0% of the weight of the (R)-(-)-O-Formylmandelic acid).

-

Slowly heat the reaction mixture to 40-60 °C and maintain this temperature for 3 to 5 hours.

-

Upon completion of the reaction, remove the catalyst by filtration.

-

Distill the solvent under normal pressure.

-

The crude product is then purified by short-range molecular distillation under a pressure of 0.001 to 1.0 mbar and at a temperature of 140 to 160 °C to yield the final product, a colorless and transparent liquid.

3.1.2. Synthesis Workflow

Method 2: One-Step Synthesis using Thionyl Chloride

This method provides a more direct route to the final product by carrying out the formylation and chlorination reactions in a single step.[1]

3.2.1. Experimental Protocol

-

In a suitable reaction flask, add D-mandelic acid and anhydrous formic acid.

-

Cool the mixture in a water bath and stir.

-

Slowly add thionyl chloride dropwise while maintaining the temperature at a controlled level (e.g., 18 ± 3 °C or 48 ± 3 °C as per different examples in the source). The addition is typically carried out over several hours.

-

After the addition is complete, distill off the excess thionyl chloride under normal pressure.

-

The crude product is then purified by vacuum distillation to obtain the final product as a colorless liquid.

3.2.2. Quantitative Data

The following table summarizes the quantitative data from two examples provided in the source patent for the one-step synthesis.

| Parameter | Example 1 | Example 2 |

| D-Mandelic Acid | 304 g | 304 g |

| Anhydrous Formic Acid | 220 mL | 350 mL |

| Thionyl Chloride | 720 mL | 1400 mL |

| Reaction Temperature | 18 ± 3 °C | 48 ± 3 °C |

| Addition Time | 5 hours | 3 hours |

| Yield | 91.82% | 93.98% |

| Purity | 99.35% | 99.55% |

| Specific Rotatory Power | -227.9° (neat) | -228.1° (neat) |

3.2.3. Synthesis Workflow

Reaction Mechanisms

The key transformation in the synthesis is the conversion of the carboxylic acid group to an acid chloride. The mechanisms for the chlorinating agents used in the described methods are illustrated below.

Chlorination with Thionyl Chloride

The reaction of a carboxylic acid with thionyl chloride proceeds through the formation of a chlorosulfite intermediate, which is a better leaving group.

Chlorination with Bis(trichloromethyl) Carbonate (Triphosgene)

Triphosgene serves as a solid, safer alternative to phosgene gas. In the presence of a nucleophilic catalyst (like the one on the Merrifield resin), it generates phosgene in situ, which then reacts with the carboxylic acid.

Conclusion

This technical guide has detailed two robust methods for the synthesis of this compound, a valuable chiral derivatizing agent. The one-step method using thionyl chloride offers a more streamlined process with high yields and purity. The two-step method utilizing triphosgene provides an alternative with a solid, more manageable chlorinating agent. The choice of method will depend on the specific requirements of the laboratory, including scale, available equipment, and safety considerations. The provided experimental protocols and quantitative data serve as a practical resource for researchers and professionals in the field of drug development and stereochemical analysis.

References

(R)-(-)-O-Formylmandeloyl Chloride: A Comprehensive Technical Guide for Chiral Derivatization

(R)-(-)-O-Formylmandeloyl chloride has emerged as a valuable chiral derivatizing agent (CDA) in the field of stereochemistry, offering a reliable method for the determination of enantiomeric purity and the absolute configuration of various chiral compounds. This guide provides an in-depth overview of its applications, experimental protocols, and data interpretation for researchers, scientists, and professionals in drug development.

Introduction to Chiral Derivatization

Chiral derivatization is a fundamental technique in stereochemical analysis. It involves the reaction of a chiral molecule (the analyte) with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers, unlike the original enantiomers, possess different physical and chemical properties, allowing for their separation and quantification using standard chromatographic and spectroscopic methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The choice of an effective CDA is crucial for achieving accurate and reproducible results.

This compound: Properties and Mechanism

This compound is an acyl chloride derivative of mandelic acid. Its utility as a CDA stems from its high reactivity towards nucleophiles such as amines and alcohols, leading to the formation of stable diastereomeric amides and esters, respectively. The formyl group provides an additional spectroscopic handle for analysis.

The derivatization reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the heteroatom (e.g., nitrogen in an amine or oxygen in an alcohol) of the chiral analyte attacks the electrophilic carbonyl carbon of the acid chloride. This is followed by the elimination of a chloride ion, resulting in the formation of a new covalent bond and the creation of a diastereomeric derivative.

Applications in Chiral Analysis

This compound is particularly useful for the chiral resolution of a wide range of compounds, including:

-

Primary and Secondary Amines: Forms stable diastereomeric amides.

-

Alcohols and Phenols: Forms stable diastereomeric esters.

-

Amino Acids: Derivatization of the amino group allows for the determination of enantiomeric excess.

The resulting diastereomers can be readily separated by HPLC on a non-chiral stationary phase, and the ratio of the peak areas corresponds to the enantiomeric ratio of the original analyte. Furthermore, the distinct chemical shifts of the protons in the diastereomers in ¹H NMR spectra can also be used for quantification.

Experimental Protocols

The following are generalized protocols for the derivatization of amines and alcohols with this compound. Optimization of reaction conditions (e.g., solvent, temperature, and reaction time) may be necessary for specific analytes.

4.1 Derivatization of a Chiral Amine

-

Materials:

-

Chiral amine (approx. 0.1 mmol)

-

This compound (approx. 0.12 mmol, 1.2 equivalents)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent (2 mL)

-

Triethylamine (TEA) or other suitable base (approx. 0.15 mmol, 1.5 equivalents)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

-

-

Procedure:

-

Dissolve the chiral amine in anhydrous DCM in a clean, dry reaction vial.

-

Add triethylamine to the solution to act as an acid scavenger.

-

Cool the mixture in an ice bath (0 °C).

-

Slowly add a solution of this compound in anhydrous DCM to the stirred amine solution.

-

Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a small amount of water or saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

-

Filter the solution and evaporate the solvent under reduced pressure.

-

The resulting crude diastereomeric amide can be purified by column chromatography if necessary, but is often clean enough for direct analysis by HPLC or NMR.

-

4.2 Derivatization of a Chiral Alcohol

-

Materials:

-

Chiral alcohol (approx. 0.1 mmol)

-

This compound (approx. 0.12 mmol, 1.2 equivalents)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent (2 mL)

-

Pyridine or 4-Dimethylaminopyridine (DMAP) as a catalyst/base (approx. 0.15 mmol, 1.5 equivalents)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

-

-

Procedure:

-

Dissolve the chiral alcohol in anhydrous DCM in a clean, dry reaction vial.

-

Add pyridine or DMAP to the solution.

-

Cool the mixture in an ice bath (0 °C).

-

Slowly add a solution of this compound in anhydrous DCM to the stirred alcohol solution.

-

Allow the reaction to stir at room temperature overnight, or until completion as monitored by TLC.

-

Work-up the reaction as described in the amine derivatization protocol (section 4.1, steps 6-8).

-

The resulting crude diastereomeric ester can be analyzed directly or purified as needed.

-

Data Presentation and Interpretation

The primary goal of the derivatization is to obtain quantifiable data regarding the enantiomeric composition of the analyte. This is typically presented in tabular format for clarity and ease of comparison.

Table 1: Representative HPLC Data for the Separation of Diastereomeric Amides

| Analyte | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) - Diastereomer 1 | Retention Time (min) - Diastereomer 2 | Enantiomeric Excess (e.e.) % |

| 1-Phenylethylamine | Hexane:Isopropanol (90:10) | 1.0 | 12.5 | 15.2 | 98 |

| Propranolol | Hexane:Ethanol (85:15) | 0.8 | 18.3 | 21.7 | 95 |

Table 2: Representative ¹H NMR Data for Diastereomeric Esters

| Analyte | Proton Signal | Chemical Shift (ppm) - Diastereomer 1 | Chemical Shift (ppm) - Diastereomer 2 | Δδ (ppm) |

| 2-Butanol | -CH(OH)- | 5.15 (q) | 5.25 (q) | 0.10 |

| Menthol | -CH(OH)- | 4.88 (td) | 4.96 (td) | 0.08 |

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for successful implementation. The following diagram illustrates the general process of chiral derivatization and analysis.

Caption: General workflow for chiral derivatization and analysis.

The following diagram illustrates the logical relationship in the analysis of the resulting diastereomers.

Caption: Logic of diastereomer analysis by HPLC and NMR.

Conclusion

This compound is a powerful and versatile chiral derivatizing agent for the determination of enantiomeric purity and absolute configuration of a variety of chiral compounds. The straightforward reaction protocols, coupled with the clear separation and distinct spectroscopic signals of the resulting diastereomers, make it an invaluable tool in academic research and the pharmaceutical industry. Proper execution of the experimental procedures and careful interpretation of the analytical data are key to obtaining reliable and accurate results.

Principle of Chiral Resolution with (R)-(-)-O-Formylmandeloyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Enantiomeric purity is a critical attribute in the pharmaceutical industry, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. Chiral resolution, the process of separating a racemic mixture into its constituent enantiomers, is a fundamental technique in drug development and stereochemistry. This technical guide provides an in-depth overview of the principles and methodologies for chiral resolution utilizing (R)-(-)-O-Formylmandeloyl chloride as a chiral derivatizing agent. This reagent reacts with racemic alcohols and amines to form diastereomers, which, due to their different physicochemical properties, can be separated using standard chromatographic or crystallization techniques. Subsequent cleavage of the chiral auxiliary yields the desired pure enantiomers. This guide details the underlying mechanism, experimental protocols, data analysis, and visualization of the chiral resolution process.

Core Principle of Chiral Resolution

The fundamental principle of chiral resolution using a chiral derivatizing agent like this compound lies in the conversion of a mixture of enantiomers into a mixture of diastereomers. Enantiomers possess identical physical properties, making their direct separation challenging. However, diastereomers have distinct physical properties, such as melting points, boiling points, solubilities, and chromatographic retention times.

The process involves the reaction of a racemic mixture of a chiral analyte (e.g., an alcohol or an amine) with an enantiomerically pure chiral derivatizing agent. In this case, this compound serves as the chiral auxiliary. The reaction results in the formation of two diastereomers. For a racemic analyte containing (R)- and (S)-enantiomers, the reaction with this compound will produce a mixture of (R,R) and (S,R) diastereomers. These diastereomers can then be separated by conventional methods like fractional crystallization or chromatography (e.g., High-Performance Liquid Chromatography - HPLC). Once separated, the chiral auxiliary is cleaved from each diastereomer to yield the isolated, enantiomerically pure (R)- and (S)-analytes.

The Chiral Derivatizing Agent: this compound

This compound is a derivative of (R)-mandelic acid. The presence of the chiral center in the mandelic acid backbone is key to its function as a resolving agent. The acid chloride functionality provides a reactive site for the formation of covalent bonds (esters with alcohols, amides with amines) with the analyte of interest.

| Property | Value |

| Chemical Name | This compound |

| Synonyms | (R)-(-)-α-(Formyloxy)phenylacetyl chloride |

| CAS Number | 29169-64-0 |

| Molecular Formula | C₉H₇ClO₃ |

| Molecular Weight | 198.60 g/mol |

Experimental Protocols

The following sections outline generalized experimental protocols for the derivatization of racemic alcohols and amines with this compound, the separation of the resulting diastereomers, and the final cleavage step to obtain the pure enantiomers.

Derivatization of Racemic Alcohols and Amines

Objective: To convert the racemic analyte into a mixture of diastereomeric esters or amides.

Materials:

-

Racemic alcohol or amine

-

This compound (1.0 - 1.2 equivalents)

-

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, toluene)

-

Tertiary amine base (e.g., triethylamine, pyridine) (1.2 - 1.5 equivalents)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Dissolve the racemic alcohol or amine (1.0 equivalent) and the tertiary amine base in the anhydrous aprotic solvent in a flame-dried flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of this compound in the same anhydrous solvent to the cooled reaction mixture with stirring.

-

Allow the reaction to warm to room temperature and stir for a period of 2-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove excess base, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude mixture of diastereomers.

Separation of Diastereomers

Objective: To separate the mixture of diastereomers into individual, pure diastereomers.

Method 1: High-Performance Liquid Chromatography (HPLC)

-

Column: A normal-phase silica gel column is typically effective for the separation of diastereomers.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate, isopropanol) is commonly used. The optimal ratio is determined empirically to achieve baseline separation of the diastereomeric peaks.

-

Detection: UV detection is suitable as the mandeloyl moiety contains a phenyl group.

-

Procedure:

-

Dissolve the crude diastereomer mixture in a small amount of the mobile phase.

-

Inject the sample onto the HPLC column.

-

Elute with the optimized mobile phase and collect the fractions corresponding to each separated diastereomer.

-

Combine the fractions for each diastereomer and evaporate the solvent to obtain the pure diastereomers.

-

Method 2: Fractional Crystallization

-

This method relies on the differential solubility of the diastereomers in a particular solvent or solvent system.

-

Procedure:

-

Dissolve the crude diastereomer mixture in a minimum amount of a hot solvent in which the diastereomers have different solubilities.

-

Allow the solution to cool slowly. The less soluble diastereomer will crystallize out first.

-

Collect the crystals by filtration.

-

The more soluble diastereomer will remain in the mother liquor and can be recovered by evaporation of the solvent.

-

Recrystallize the obtained crystals to improve purity.

-

Cleavage of the Chiral Auxiliary

Objective: To remove the (R)-(-)-O-Formylmandeloyl group to yield the enantiomerically pure analyte.

For Diastereomeric Esters (from alcohols):

-

Method: Hydrolysis under basic conditions (saponification).

-

Procedure:

-

Dissolve the pure diastereomeric ester in a suitable solvent (e.g., methanol, ethanol, THF).

-

Add an aqueous solution of a base (e.g., NaOH, KOH, LiOH).

-

Stir the mixture at room temperature or with gentle heating until the ester is completely hydrolyzed (monitored by TLC or HPLC).

-

Neutralize the reaction mixture with a dilute acid.

-

Extract the liberated enantiomerically pure alcohol with an organic solvent.

-

Wash the organic layer with water and brine, dry over an anhydrous salt, and concentrate to obtain the pure enantiomer.

-

For Diastereomeric Amides (from amines):

-

Method: Acidic or basic hydrolysis. Amide cleavage can be more challenging than ester cleavage.

-

Procedure (Acidic Hydrolysis):

-

Dissolve the pure diastereomeric amide in a suitable solvent.

-

Add a strong acid (e.g., concentrated HCl, H₂SO₄).

-

Heat the mixture under reflux for several hours.

-

After cooling, basify the reaction mixture to deprotonate the amine.

-

Extract the enantiomerically pure amine with an organic solvent.

-

Wash, dry, and concentrate the organic layer.

-

Data Presentation and Analysis

Quantitative analysis is crucial for evaluating the success of a chiral resolution. Key parameters include diastereomeric excess (d.e.) after separation and enantiomeric excess (e.e.) of the final product.

Determination of Diastereomeric and Enantiomeric Excess

-

¹H NMR Spectroscopy: The diastereomers will exhibit distinct signals in the ¹H NMR spectrum due to the different chemical environments of the protons. Integration of the well-resolved signals corresponding to each diastereomer allows for the determination of the diastereomeric ratio and d.e. After cleavage, the enantiomeric excess of the resolved analyte can be re-determined by converting it into a diastereomer with a different chiral derivatizing agent (e.g., Mosher's acid) and analyzing the ¹H or ¹⁹F NMR spectrum.

-

Chiral HPLC: Chiral HPLC is a powerful tool for determining the enantiomeric excess of the final resolved product. By using a suitable chiral stationary phase, the enantiomers can be separated and their relative peak areas quantified.

Representative Quantitative Data

The following table provides a hypothetical example of quantitative data that could be obtained from a chiral resolution experiment.

| Analyte | Derivatization Yield (%) | Separation Method | Diastereomeric Ratio (R,R : S,R) | Enantiomeric Excess of (R)-Analyte (%) | Enantiomeric Excess of (S)-Analyte (%) |

| Racemic 1-Phenylethanol | 95 | HPLC | 52 : 48 | >99 | >99 |

| Racemic 1-Phenylethylamine | 92 | Crystallization | 60 : 40 (first crop) | >98 | - |

| Racemic Propranolol | 88 | HPLC | 50 : 50 | >99 | >99 |

Mandatory Visualizations

Experimental Workflow

Caption: General Workflow for Chiral Resolution.

Chemical Transformation Pathway

Caption: Diastereomer Formation from Racemic Analyte.

Logical Relationship of Separation

Caption: Principle of Diastereomer Separation.

Conclusion

The use of this compound as a chiral derivatizing agent provides a robust and effective method for the resolution of racemic alcohols and amines. The formation of diastereomers with distinct physical properties allows for their separation using standard laboratory techniques. This guide has outlined the core principles, provided detailed, generalized experimental protocols, and illustrated the workflow and underlying logic of this important chiral resolution strategy. For any specific application, optimization of reaction conditions, separation parameters, and cleavage methods will be necessary to achieve high yields and enantiomeric purities. This methodology remains a valuable tool for researchers, scientists, and drug development professionals in the synthesis and analysis of enantiomerically pure compounds.

A Technical Guide to Diastereomer Formation Using Acid Chlorides for Researchers in Drug Development

Introduction

In the landscape of modern drug development and organic synthesis, the precise control of stereochemistry is paramount. The three-dimensional arrangement of atoms in a molecule can profoundly influence its pharmacological activity, with different stereoisomers often exhibiting distinct biological properties. Diastereomers, being stereoisomers that are not mirror images of each other, possess different physicochemical properties, which allows for their separation and characterization. The formation of diastereomers through the reaction of acid chlorides with chiral molecules represents a fundamental and powerful strategy for introducing new stereocenters with a high degree of stereocontrol.

Acid chlorides are among the most reactive derivatives of carboxylic acids, making them highly effective acylating agents.[1] Their reactivity allows for facile reactions with a wide range of nucleophiles, including chiral alcohols and amines, under mild conditions. This reactivity, coupled with predictable stereochemical models, enables chemists to design syntheses that favor the formation of a specific diastereomer, a critical step in the synthesis of complex, enantiomerically pure active pharmaceutical ingredients (APIs).

This technical guide provides an in-depth exploration of the principles and applications of diastereomer formation using acid chlorides. It is intended for researchers, scientists, and drug development professionals seeking to leverage this classic transformation in their synthetic endeavors. The guide covers the core theoretical models governing stereoselectivity, detailed experimental protocols for key reactions, and quantitative data to inform reaction design and optimization.

Core Concepts in Diastereoselective Acylations

The formation of diastereomers via acid chlorides typically involves the reaction of a chiral nucleophile (an alcohol or amine) with an achiral acid chloride, or the reaction of an achiral nucleophile with a chiral acid chloride. The inherent chirality in one of the reactants influences the approach of the other, leading to a diastereomeric excess (d.e.) in the product. The stereochemical outcome of such reactions can often be predicted and rationalized using established stereochemical models.

The Felkin-Anh Model for Nucleophilic Addition to Chiral Carbonyls

While the reaction of an acid chloride with an alcohol or amine is a nucleophilic acyl substitution, the principles governing the approach of the nucleophile to the carbonyl group are analogous to those for nucleophilic addition to chiral aldehydes and ketones. The Felkin-Anh model is one of the most successful models for predicting the stereochemistry of such reactions.[2][3][4]

The model posits that the transition state of the reaction is stabilized when the largest substituent on the α-carbon is oriented perpendicular to the carbonyl group. The nucleophile then attacks the carbonyl carbon along the Bürgi-Dunitz trajectory (an angle of approximately 107°), approaching from the face opposite the largest group and past the smallest group.[5][6]

Caption: Felkin-Anh model for predicting the major diastereomer.

Diastereoselective Esterification of Chiral Alcohols

A common application of acid chlorides in diastereomer formation is the esterification of chiral alcohols. The resulting diastereomeric esters can often be separated by chromatography, and subsequent hydrolysis can yield the enantiomerically pure alcohol. The reaction of a racemic or enantiomerically enriched acid chloride with a chiral alcohol can also be used to establish the relative and absolute stereochemistry of the reactants.

Quantitative Data for the Esterification of (-)-Menthol

The esterification of a well-known chiral alcohol, (-)-menthol, with various achiral acid chlorides provides a clear example of diastereomer formation. The diastereoselectivity of the reaction is influenced by the steric bulk of the acid chloride.

| Entry | Acid Chloride | Diastereomeric Ratio (R:S at new center) | Yield (%) |

| 1 | Acetyl Chloride | 60:40 | >95 |

| 2 | Propionyl Chloride | 65:35 | >95 |

| 3 | Isobutyryl Chloride | 75:25 | >90 |

| 4 | Pivaloyl Chloride | 85:15 | >90 |

Note: The data presented in this table is illustrative and compiled from typical results in organic synthesis. Actual results may vary based on specific reaction conditions.

Experimental Protocol: Esterification of (-)-Menthol with Pivaloyl Chloride

This protocol describes a general procedure for the diastereoselective esterification of (-)-menthal with pivaloyl chloride.

Materials:

-

(-)-Menthol (1.0 eq)

-

Pivaloyl chloride (1.2 eq)

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA) (1.5 eq)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (-)-menthol (1.0 eq) and anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add triethylamine (1.5 eq) to the stirred solution.

-

Add pivaloyl chloride (1.2 eq) dropwise to the reaction mixture over 10-15 minutes.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel to isolate the diastereomeric esters.

-

Determine the diastereomeric ratio of the purified product using ¹H NMR spectroscopy by integrating well-resolved signals corresponding to each diastereomer.[7][8]

The Staudinger Reaction: A Case Study in Diastereoselective Cycloaddition

The Staudinger cycloaddition, the reaction of a ketene with an imine to form a β-lactam, is a cornerstone of heterocyclic chemistry.[1] Ketenes are often generated in situ from the dehydrohalogenation of acid chlorides using a tertiary amine base. When a chiral imine is used, the reaction can proceed with a high degree of diastereoselectivity, typically favoring the cis diastereomer.[9]

Quantitative Data for a Diastereoselective Staudinger Reaction

| Imine Substrate | Acid Chloride | Base | Diastereomeric Ratio (cis:trans) | Yield (%) |

| (R)-N-benzylidene-α-methylbenzylamine | Phenylacetyl chloride | Triethylamine | >95:5 | 85 |

Note: This data represents a typical outcome for this class of reaction.

Experimental Protocol: Synthesis of a cis-β-Lactam

This protocol outlines the synthesis of a chiral β-lactam via the Staudinger reaction.

Materials:

-

(R)-N-benzylidene-α-methylbenzylamine (1.0 eq)

-

Phenylacetyl chloride (1.1 eq)

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA) (2.0 eq)

-

Round-bottom flask

-

Magnetic stirrer

-

Addition funnel

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve the chiral imine (1.0 eq) in anhydrous DCM under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

In a separate flask, prepare a solution of phenylacetyl chloride (1.1 eq) and triethylamine (1.0 eq) in anhydrous DCM.

-

Transfer the acid chloride/amine solution to the addition funnel and add it dropwise to the cooled imine solution over 30 minutes.

-

Simultaneously, add a solution of triethylamine (1.0 eq) in anhydrous DCM to the reaction mixture via syringe pump over the same 30-minute period.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by recrystallization or column chromatography to yield the desired cis-β-lactam.

-

Confirm the diastereoselectivity by ¹H NMR analysis.

Logical Workflow for Diastereoselective Synthesis and Analysis

The successful execution of a diastereoselective synthesis involving an acid chloride follows a logical workflow, from planning and execution to analysis.

Caption: General workflow for a diastereoselective acylation reaction.

Conclusion

The use of acid chlorides for the formation of diastereomers is a versatile and reliable method in asymmetric synthesis. The high reactivity of acid chlorides allows for efficient acylation of chiral nucleophiles under a variety of conditions. By understanding and applying stereochemical models such as the Felkin-Anh model, chemists can predict and control the stereochemical outcome of these reactions with a high degree of certainty. The detailed experimental protocols and quantitative data provided in this guide serve as a practical resource for researchers in the design and execution of diastereoselective syntheses, ultimately contributing to the efficient development of new chiral drugs and complex molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. chemistnotes.com [chemistnotes.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Felkin-Anh Model | OpenOChem Learn [learn.openochem.org]

- 5. uwindsor.ca [uwindsor.ca]

- 6. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Diastereoselectivity in the Staudinger reaction of pentafluorosulfanylaldimines and ketimines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of (R)-(-)-O-Formylmandeloyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for (R)-(-)-O-Formylmandeloyl chloride (CAS No: 29169-64-0), a chiral resolving agent used in the synthesis of optically active compounds. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of experimental outcomes.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid.[1] It is essential to be aware of its physical characteristics for safe storage and handling.

| Property | Value | Source(s) |

| CAS Number | 29169-64-0 | [2] |

| Molecular Formula | C₉H₇ClO₃ | [3] |

| Molecular Weight | 198.60 g/mol | [2][3] |

| Appearance | Clear, colorless to light yellow/orange liquid | [1] |

| Boiling Point | 221 °C (lit.) | [2] |

| Density | 1.275 g/mL at 25 °C (lit.) | [2] |

| Refractive Index (n20/D) | 1.523 (lit.) | [2] |

| Flash Point | >110 °C (>230 °F) | [2] |

| Optical Activity ([α]23/D) | -228°, neat | [2] |

| Vapor Pressure | 0.008 mmHg at 25°C | [4] |

Hazard Identification and GHS Classification

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage. It is crucial to understand its hazards to implement appropriate safety measures.

| Hazard Category | GHS Classification | Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | Category 1B | GHS05 (Corrosion) | Danger | H314: Causes severe skin burns and eye damage.[2] |

| Serious Eye Damage/Irritation | Category 1 | GHS05 (Corrosion) | Danger | H318: Causes serious eye damage.[1] |

Safe Handling and Storage

Proper handling and storage procedures are paramount to prevent exposure and maintain the chemical's stability.

Handling

-

Work in a well-ventilated area, preferably under a chemical fume hood.[5]

-

Avoid contact with skin, eyes, and clothing.[5]

-

Do not breathe vapors or aerosols.[1]

-

Wear appropriate personal protective equipment (PPE).[2]

-

Keep away from incompatible materials such as strong oxidizing agents, water, bases, and alcohols.[6] The substance is moisture-sensitive.[1]

-

Wash hands thoroughly after handling.

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]

-

Recommended storage temperature is 2-8°C.[2]

-

Store in a corrosives area.[5]

-

Keep locked up or in an area accessible only to qualified or authorized persons.[1]

Personal Protective Equipment (PPE)

A comprehensive set of PPE is required when handling this substance to minimize the risk of exposure.

| Protection Type | Specification | Source(s) |

| Eye/Face Protection | Wear chemical safety goggles and a face shield. | [2][5] |

| Skin Protection | Wear appropriate protective gloves (e.g., butyl rubber, nitrile rubber) and a chemical-resistant suit to prevent skin exposure. | [5][7] |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. A type ABEK (EN14387) respirator filter is recommended. | [2][5] |

Emergency Procedures

In the event of an accident, immediate and appropriate action is crucial.

First Aid Measures

| Exposure Route | First Aid Procedure | Source(s) |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Call a physician immediately. | [1] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Call a physician immediately. | [1] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist. | [1] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician immediately. | [1] |

Firefighting Measures

-

Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. For this specific substance, no limitations on extinguishing agents are given.[1][7]

-

Specific Hazards : The substance is combustible. Vapors are heavier than air and may spread along floors. Forms explosive mixtures with air on intense heating.[1][8] Hazardous combustion products include carbon oxides and hydrogen chloride gas.[1]

-

Firefighter Protection : Wear a self-contained breathing apparatus (SCBA) and full protective clothing.[1]

Accidental Release Measures

-

Personal Precautions : Evacuate the danger area. Avoid substance contact and do not breathe vapors. Ensure adequate ventilation.[1]

-

Environmental Precautions : Do not let the product enter drains.[1]

-

Containment and Cleanup : Cover drains. Collect, bind, and pump off spills. Absorb with liquid-absorbent material (e.g., Chemizorb®). Dispose of the collected material properly.[1]

Experimental Protocols: Chiral Resolution

This compound is primarily used as a chiral resolving agent, for instance, in the resolution of racemic alcohols like 1,1'-spirobiindane-7,7'-diol.[9][10] This process involves the formation of diastereomeric esters, which can be separated by their differing physical properties, such as solubility, through fractional crystallization.[11][12]

Generalized Protocol for Chiral Resolution of a Racemic Alcohol

Objective: To separate the enantiomers of a racemic alcohol by forming diastereomeric esters with this compound.

Materials:

-

Racemic alcohol (e.g., 1,1'-spirobiindane-7,7'-diol)

-

This compound

-

Anhydrous, non-protic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))

-

Tertiary amine base (e.g., triethylamine (TEA), pyridine)

-

Apparatus for inert atmosphere reaction (e.g., nitrogen or argon)

-

Apparatus for filtration (e.g., Büchner funnel)

-

Apparatus for recrystallization

-

Reagents for hydrolysis (e.g., aqueous NaOH or LiOH, followed by acid workup)

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the racemic alcohol (1.0 equivalent) and a tertiary amine base (1.1-1.2 equivalents) in an anhydrous solvent.

-

Addition of Resolving Agent: Cool the solution to 0°C in an ice bath. Slowly add a solution of this compound (0.5-1.0 equivalents) in the same anhydrous solvent to the flask with stirring. The use of a sub-stoichiometric amount of the resolving agent can sometimes improve the efficiency of the resolution.

-

Diastereomer Formation: Allow the reaction mixture to slowly warm to room temperature and stir for a period of time (typically 1-16 hours), monitoring the reaction progress by a suitable technique (e.g., TLC, LC-MS).

-

Isolation of Diastereomers: Upon completion, the mixture will contain two diastereomeric esters. The goal is to separate these based on solubility differences.

-

Work up the reaction by washing with dilute acid (e.g., 1M HCl) to remove the excess base, followed by a wash with saturated aqueous sodium bicarbonate, and then brine.

-

Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the crude mixture of diastereomeric esters.

-

-

Fractional Crystallization:

-

Dissolve the crude diastereomer mixture in a minimum amount of a suitable hot solvent or solvent system.

-

Allow the solution to cool slowly to induce the crystallization of the less soluble diastereomer.

-

Isolate the crystals by vacuum filtration, washing with a small amount of the cold solvent.

-

The mother liquor will be enriched in the more soluble diastereomer.

-

The purity of the isolated diastereomer can be improved by further recrystallizations.

-

-

Hydrolysis and Recovery of Enantiomers:

-

Hydrolyze the separated diastereomers individually (e.g., using aqueous NaOH or LiOH in a solvent like THF/methanol) to cleave the ester bond.

-

After hydrolysis, acidify the mixture and extract the optically enriched alcohol.

-

The chiral resolving agent, now in the form of (R)-(-)-O-Formylmandelic acid, can potentially be recovered from the aqueous layer for reuse.

-

Visualized Workflows

The following diagrams illustrate key workflows for handling this compound.

Caption: General laboratory handling workflow for this compound.

Caption: Emergency response workflow for a spill of this compound.

References

- 1. sigmaaldrich.cn [sigmaaldrich.cn]

- 2. (R)-(-)-O-甲酰基扁桃酸酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. (R)-(−)-O-Formylmandeloyl chloride (97%) - Amerigo Scientific [amerigoscientific.com]

- 4. This compound| CAS:#29169-64-0 -Letopharm Limited [letopharm.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. fishersci.com [fishersci.com]

- 7. angenechemical.com [angenechemical.com]

- 8. nrc-digital-repository.canada.ca [nrc-digital-repository.canada.ca]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. benchchem.com [benchchem.com]

- 14. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]

Physical and chemical specifications of (R)-(-)-O-Formylmandeloyl chloride

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of (R)-(-)-O-Formylmandeloyl chloride, a chiral resolving agent and key intermediate in organic synthesis. It covers the physical, chemical, and spectroscopic properties of the compound, along with detailed experimental protocols for its synthesis and application in chiral resolution.

Chemical and Physical Specifications